1-(6-(Piperidin-1-yl)pyridin-3-yl)ethan-1-ol
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Overview
Description
1-(6-(Piperidin-1-yl)pyridin-3-yl)ethan-1-ol is a chemical compound with a complex structure that includes a piperidine ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(Piperidin-1-yl)pyridin-3-yl)ethan-1-ol typically involves the reaction of piperidine with a pyridine derivative. One common method involves the nucleophilic substitution reaction where piperidine is introduced to a halogenated pyridine compound under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-100°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability. The use of catalysts and automated systems can further enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(6-(Piperidin-1-yl)pyridin-3-yl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound, enhancing its chemical properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Substitution: Halogenated pyridine derivatives, Piperidine
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, alcohols, and amines .
Scientific Research Applications
1-(6-(Piperidin-1-yl)pyridin-3-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-(6-(Piperidin-1-yl)pyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-(6-(Piperidin-1-yl)pyridin-3-yl)ethanone
- 1-(Pyridin-3-yl)ethan-1-ol
- 1-(Piperidin-1-yl)pyridin-3-yl)ethan-1-amine
Uniqueness
1-(6-(Piperidin-1-yl)pyridin-3-yl)ethan-1-ol is unique due to its specific combination of functional groups and rings, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C12H18N2O |
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Molecular Weight |
206.28 g/mol |
IUPAC Name |
1-(6-piperidin-1-ylpyridin-3-yl)ethanol |
InChI |
InChI=1S/C12H18N2O/c1-10(15)11-5-6-12(13-9-11)14-7-3-2-4-8-14/h5-6,9-10,15H,2-4,7-8H2,1H3 |
InChI Key |
BLEGDRHGAITHNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN=C(C=C1)N2CCCCC2)O |
Origin of Product |
United States |
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